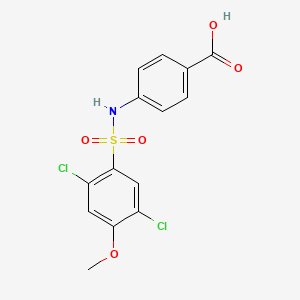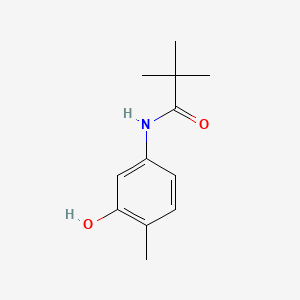
N-(3-hydroxy-4-methylphenyl)-2,2-dimethylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-hydroxy-4-methylphenyl)-2,2-dimethylpropanamide is an organic compound with the molecular formula C12H17NO2 This compound is characterized by the presence of a hydroxy group, a methyl group, and a propanamide group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-4-methylphenyl)-2,2-dimethylpropanamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-hydroxy-4-methylphenylamine and 2,2-dimethylpropanoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3-hydroxy-4-methylphenylamine is dissolved in an appropriate solvent such as dichloromethane. To this solution, 2,2-dimethylpropanoyl chloride is added dropwise with constant stirring. The reaction mixture is then stirred at room temperature for several hours.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may involve continuous flow reactors and automated systems for efficient production.
化学反应分析
Types of Reactions
N-(3-hydroxy-4-methylphenyl)-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-oxo-4-methylphenyl-2,2-dimethylpropanamide.
Reduction: Formation of N-(3-hydroxy-4-methylphenyl)-2,2-dimethylpropanamine.
Substitution: Formation of ethers or esters depending on the substituent used.
科学研究应用
N-(3-hydroxy-4-methylphenyl)-2,2-dimethylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
作用机制
The mechanism of action of N-(3-hydroxy-4-methylphenyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the amide group can participate in various biochemical reactions. The compound may modulate the activity of enzymes or receptors, leading to its observed effects.
相似化合物的比较
Similar Compounds
- N-(3-hydroxy-4-methylphenyl)-2-methoxybenzamide
- N-(3-hydroxy-4-methylphenyl)-2-methylpropanamide
Uniqueness
N-(3-hydroxy-4-methylphenyl)-2,2-dimethylpropanamide is unique due to the presence of the 2,2-dimethylpropanamide group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds and influences its reactivity and interactions.
属性
IUPAC Name |
N-(3-hydroxy-4-methylphenyl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-8-5-6-9(7-10(8)14)13-11(15)12(2,3)4/h5-7,14H,1-4H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOSOXSRKQXGLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N'~1~,N'~3~-bis[(E)-(2-hydroxyphenyl)methylidene]propanedihydrazide](/img/structure/B603448.png)
![3-bromo-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B603449.png)
![2-bromo-N'-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B603452.png)
![N-[(2-hydroxyphenyl)methylideneamino]-2-(2-methylphenoxy)acetamide](/img/structure/B603453.png)
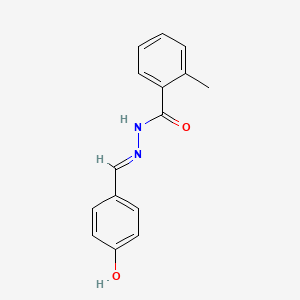
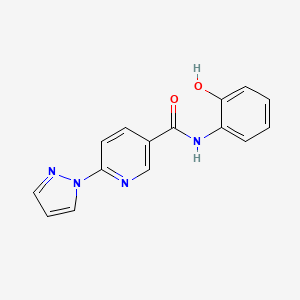
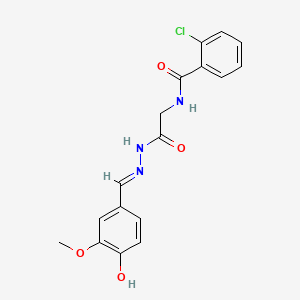
![N'1,N'6-BIS[(E)-(4-HYDROXYPHENYL)METHYLIDENE]HEXANEDIHYDRAZIDE](/img/structure/B603462.png)
![N,N'-bis[(4-hydroxyphenyl)methylideneamino]pentanediamide](/img/structure/B603464.png)
![N'1,N'3-BIS[(E)-(4-HYDROXYPHENYL)METHYLIDENE]PROPANEDIHYDRAZIDE](/img/structure/B603465.png)
![N-[(2-hydroxyphenyl)methylideneamino]-2-phenoxypropanamide](/img/structure/B603466.png)
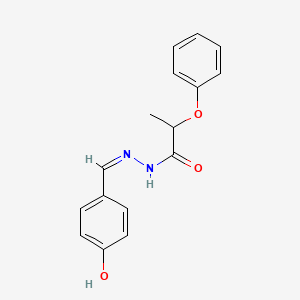
![2,6-Dimethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine](/img/structure/B603469.png)
